(1-Amino-3-ethylpentan-2-yl)dimethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

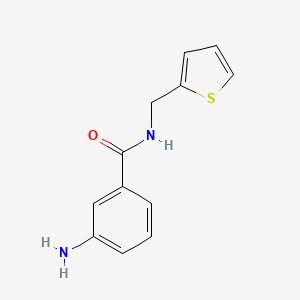

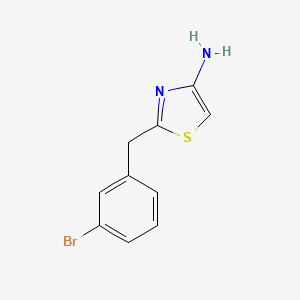

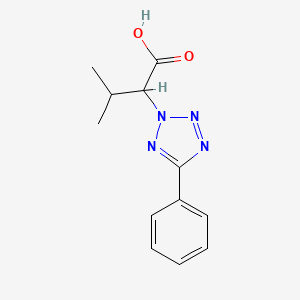

The molecular structure of this compound, as suggested by its name, likely involves a pentane (5-carbon) backbone, with an amino group (NH2) attached to the first carbon, an ethyl group (C2H5) attached to the third carbon, and a dimethylamine group ((CH3)2N) attached to the second carbon.Aplicaciones Científicas De Investigación

Diagnostic Applications in Alzheimer's Disease

One study utilized a derivative, [18F]FDDNP, to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients through positron emission tomography (PET). This noninvasive technique aids in the diagnostic assessment and monitoring of Alzheimer's disease progression and treatment response (Shoghi-Jadid et al., 2002).

Impacts on Vascular Homeostasis

Research has shown that endogenously produced amino acids, specifically derivatives of dimethylamine, play a crucial role in vascular health. The study highlighted how dysfunction in the metabolism of these amino acids can lead to cardiovascular diseases. It emphasized the potential therapeutic application of manipulating these metabolic pathways to manage vascular disorders (Leiper et al., 2007).

Antitumor and Analgesic Applications

A derivative, N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, exhibited significant antitumor activity, particularly in vivo against solid tumors. This compound, along with others in its class, intercalates with DNA, which is a mechanism exploited in developing chemotherapeutic agents (Denny et al., 1987).

Another study investigated the synthesis of novel analgesics through diastereoselective nucleophilic addition to a structurally similar compound, 1-dimethylamino-2-methylpentan-3-one. This research opens pathways for developing new pain management solutions (Azzolina et al., 2004).

Chemical Synthesis and Molecular Interactions

A study on the biogenetically inspired synthesis of epidithiodiketopiperazines (ETP) and related alkaloids demonstrated the use of dimethylamine derivatives in creating complex molecular architectures. These compounds have shown a range of biological activities, including antitumor effects, highlighting their potential in drug development (Kim & Movassaghi, 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many amines are irritants and can be harmful if inhaled, ingested, or come into contact with the skin. They can also be flammable . Without specific safety data for “(1-Amino-3-ethylpentan-2-yl)dimethylamine”, it’s important to handle it with appropriate caution.

Propiedades

IUPAC Name |

3-ethyl-2-N,2-N-dimethylpentane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-5-8(6-2)9(7-10)11(3)4/h8-9H,5-7,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMHCPGLPFFCFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CN)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519397.png)

![2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide](/img/structure/B1519404.png)

![1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519409.png)

![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1519410.png)

![2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1519412.png)